molecular formula C8H6O3S B12433406 Benzo(b)thiophene-3-ol 1,1-dioxide CAS No. 61670-15-3

Benzo(b)thiophene-3-ol 1,1-dioxide

Cat. No.: B12433406
CAS No.: 61670-15-3
M. Wt: 182.20 g/mol
InChI Key: ZJQZMNWBIAVMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1λ⁶-benzothiophene-1,1-dione-3-ol , reflecting its bicyclic structure and functional groups. The numbering begins at the sulfur atom in the thiophene ring, with the sulfone groups occupying the 1-position and the hydroxyl group at the 3-position. The "1,1-dioxide" suffix denotes the oxidation state of the sulfur atom, which exists in a +4 oxidation state bonded to two oxygen atoms.

Alternative systematic names include benzo[b]thiophene-3-ol 1,1-dioxide and 1,1-dioxido-1-benzothiophen-3-ol , both of which emphasize the sulfone and hydroxyl substituents. The fusion of the benzene and thiophene rings follows the von Baeyer system, where the "b" notation indicates the shared edge between the two rings.

Molecular Formula and Weight Analysis

The molecular formula of benzo(b)thiophene-3-ol 1,1-dioxide is C₈H₆O₃S , derived from the combination of eight carbon atoms, six hydrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight is 182.20 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 8 12.01 96.08
Hydrogen 6 1.008 6.048
Oxygen 3 16.00 48.00
Sulfur 1 32.07 32.07
Total 182.20

This molecular weight aligns with high-resolution mass spectrometry (HRMS) data reported for related benzo[b]thiophene derivatives, which typically show deviations of less than 0.001 g/mol.

Crystallographic Data and Bond Geometry

X-ray diffraction studies of analogous sulfonated benzothiophenes reveal key insights into the bond geometry of this compound. The sulfone group adopts a tetrahedral geometry around the sulfur atom, with S–O bond lengths of approximately 1.43 Å and O–S–O bond angles near 119° . The thiophene ring exhibits partial aromaticity, with C–S bond lengths ranging from 1.76 Å to 1.82 Å , intermediate between single and double bonds.

The hydroxyl group at the 3-position participates in intramolecular hydrogen bonding with the sulfone oxygen, as evidenced by O···O distances of 2.65–2.70 Å in similar structures. This interaction planarizes the molecule, reducing torsional strain between the fused rings.

Table 1: Key bond parameters derived from crystallographic analogs

Bond/Angle Measurement
S–O (sulfone) 1.43 Å
O–S–O 119°
C–S (thiophene) 1.79 Å
C–O (hydroxyl) 1.36 Å
O–H···O (H-bond) 2.68 Å

Tautomeric Forms and Resonance Stabilization

This compound exhibits keto-enol tautomerism mediated by the hydroxyl group at the 3-position. The enol form dominates in polar solvents, stabilized by resonance with the sulfone group:

$$
\text{Enol form: } \text{Ar–OH} \leftrightarrow \text{Ar–O}^- \text{–H}^+ \text{ (resonance with sulfone)}
$$

The sulfone group withdraws electron density through inductive effects, increasing the acidity of the hydroxyl proton (predicted pKₐ ≈ 8.2). This allows partial deprotonation in aqueous solutions at neutral pH, forming a conjugate base stabilized by delocalization into the sulfone orbitals.

Resonance structures demonstrate charge distribution across the molecule:

  • Sulfone resonance : The sulfur atom participates in d-orbital conjugation with oxygen, creating partial double-bond character (S=O) while maintaining formal charges of S⁺ and O⁻.
  • Aromatic stabilization : The fused benzene ring maintains full aromaticity (6π electrons), while the thiophene ring contributes 4π electrons from the sulfur lone pairs and conjugated double bonds.

These electronic features make the compound resistant to electrophilic aromatic substitution but reactive toward nucleophilic agents at the 2- and 4-positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61670-15-3

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

1,1-dioxo-1-benzothiophen-3-ol

InChI

InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5,9H

InChI Key

ZJQZMNWBIAVMJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Hydroxybenzo[b]thiophene

Hydroxylation at the 3-position is achieved via electrophilic aromatic substitution or directed ortho-metalation . For example:

  • Directed lithiation : Treating benzo[b]thiophene with n-butyllithium at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at the 3-position, which is quenched with trimethylborate to form a boronic acid. Subsequent oxidation with hydrogen peroxide yields 3-hydroxybenzo[b]thiophene.

Oxidation to the 1,1-Dioxide

The hydroxylated intermediate is oxidized using hydrogen peroxide (H₂O₂) in acetic acid (AcOH). Key conditions include:

  • Reagents : 30% H₂O₂ (6.5 equiv), AcOH (solvent)
  • Temperature : 100°C
  • Time : 1.5 hours
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane (DCM), and purification via flash chromatography (silica gel, petroleum ether/EtOAc).

Yield : ~54–60% (over two steps).

Functionalization of Pre-Oxidized Benzo[b]thiophene 1,1-Dioxide

An alternative approach involves introducing the hydroxyl group after oxidation of the thiophene ring:

Synthesis of Benzo[b]thiophene 1,1-Dioxide

Benzo[b]thiophene is oxidized to the 1,1-dioxide using H₂O₂/AcOH under conditions similar to Section 1.2.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Limitations
Two-step oxidation Benzo[b]thiophene H₂O₂, AcOH, n-BuLi −78°C to 100°C 54–60% Multi-step, sensitive lithiation
Post-oxidation functionalization Benzo[b]thiophene 1,1-dioxide Pd(OAc)₂, AgOPiv 80°C, THF N/A Unverified for hydroxylation

Challenges and Optimization Strategies

  • Selectivity : Competing reactions at the 2-position are common due to the sulfone’s electronic effects. Using bulky directing groups (e.g., pivaloyl) improves 3-position selectivity.
  • Purification : Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures offers a scalable alternative.
  • Yield Improvements : Increasing H₂O₂ equivalents to 8.0 equiv and extending reaction time to 2 hours raises yields to 65% in model systems.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the hydroxyl group in the molecule.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the hydroxyl group or the sulfur atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

Benzo[b]thiophene-3(2H)-one 1,1-dioxide and its derivatives have various applications in chemical and biological sciences, including serving as reagents in synthesis, demonstrating anti-tubercular activity, and acting as cytotoxic agents .

Scientific Research Applications

  • Versatile Reagent Benzo[b]thiophen-3(2H)-one 1,1-dioxide can be used in the synthesis of heterocyclic systems, such as 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene] .
  • Anti-tubercular Activity 3-substituted benzothiophene-1,1-dioxide compounds are effective inhibitors of Mycobacterium tuberculosis growth under aerobic conditions . A study showed that the tetrazole substituent was the most potent, with a minimum inhibitory concentration (MIC) of 2.6 µM . Oxadiazoles also had good anti-tubercular activity with MICs of 3–8 µM .
  • Cytotoxic Agents Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives are strong cytotoxic agents that induce reactive oxygen species (ROS) overproduction and apoptosis in tumor cells .

Synthesis of Benzo[b]thiophene Derivatives

  • 3-bromobenzothiophene-1,1-dioxide is produced by oxidizing commercially available 3-bromothionaphthalene with hydrogen peroxide .
  • Reacting 3-bromobenzothiophene-1,1-dioxide with corresponding thiols produces 3-substituted BTDs .
  • 6-[N-(2-phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide (BTS-2) can be synthesized through the Meerwein's method, involving the treatment of diazonium salts with sulphonyl chloride in the presence of cuprous chloride, followed by treatment with phenetylamine . The oxidation of benzo[b]thiophene can be carried out using 30% hydrogen peroxide .

Examples of synthesized compounds and their yields :

  • 3-(benzo[d]thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxide (3h): 32% yield
  • 3-((5-chloro-3a,7a-dihydrobenzo[d]thiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide (3i): 30% yield
  • 3-(pyridin-4-ylthio)benzo[b]thiophene 1,1-dioxide (3w): 25% yield
  • 3-(isoquinolin-3-ylthio)benzo[b]thiophene 1,1-dioxide (3x): 36% yield
  • 3-(naphthalen-2-ylthio)benzo[b]thiophene 1,1-dioxide (3y): 42% yield

Mechanism of Action

The mechanism of action of benzo(b)thiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activation of the STAT3 pathway, which is involved in cell proliferation, migration, and survival. By blocking this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among benzo[b]thiophene 1,1-dioxide derivatives lie in their substituents, which dictate their biological targets and mechanisms. Below is a detailed comparison:

Compound Substituent(s) Biological Target Key Mechanism Activity Data References
BTS-2 (6-[N-(2-phenylethyl)]sulfonamide) 6-Sulfonamide with phenylethyl group tNOX (tumor-associated NADH oxidase) Redox-dependent inhibition; binds quinone/thiol sites under reducing conditions EC50: ~0.1 nM (tNOX inhibition)
BTS-1 Sulfonamide at 6-position tNOX Induces ROS-mediated apoptosis; inhibits NADH oxidase in tumor cell membranes GI50: <1 µM (multiple tumor cell lines)
3-Carboxylic Acid Derivatives 3-Carboxylic acid RhoA/ROCK pathway Anticancer activity via RhoA/ROCK signaling disruption IC50: Not specified (in vitro evaluation)
2-Carbonyl Derivatives 2-Carbonyl group STAT3 Inhibits STAT3 phosphorylation; induces apoptosis in cancer cells Antiproliferative activity (µM range)
3-Substituted Amine Derivatives 3-Amine with heterocyclic moieties Mycobacterium tuberculosis Anti-tubercular activity (structure-activity relationship under study) MIC: Not specified
C3-Methyl Derivatives 3-Methyl group Non-active Loss of thiol reactivity and cytotoxicity Inactive in cytotoxicity assays

Mechanistic Insights

  • tNOX Inhibition (BTS-1/BTS-2): These sulfonamide derivatives inhibit tNOX activity in a redox-dependent manner. Under reducing conditions (e.g., 100 µM GSH), BTS-2 achieves near-complete tNOX inhibition (EC50 ≈ 0.1 nM), while the constitutive isoform (CNOX) remains unaffected . Activity is attributed to interactions with quinone-binding motifs (e.g., EEMTE) and thiol groups in tNOX .
  • STAT3 Inhibition (2-Carbonyl Derivatives): These compounds block STAT3 phosphorylation at Tyr705, disrupting downstream signaling in cancer cells. The 2-carbonyl group enhances binding to the STAT3 SH2 domain, with flexible basic side chains (e.g., amides) improving potency .
  • Thiol Reactivity: The C2–C3 double bond in BTS-1 is critical for thiol group interactions. Saturation (dihydro derivatives) or methylation at C3 abolishes cytotoxicity, highlighting the necessity of this reactive site .

Biological Activity

Benzo(b)thiophene-3-ol 1,1-dioxide, a derivative of the benzo[b]thiophene scaffold, has garnered attention for its diverse biological activities, particularly in cancer research and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by recent studies and findings.

Overview of this compound

Benzo(b)thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The 1,1-dioxide moiety enhances the compound's reactivity and biological profile. Recent research has focused on the synthesis and evaluation of various derivatives to elucidate their mechanisms of action and therapeutic potentials.

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzo(b)thiophene derivatives. For instance:

  • Cytotoxicity : A study demonstrated that derivatives such as benzo[b]thiophenesulphonamide 1,1-dioxide exhibit strong cytotoxic effects against various human tumor cell lines (K-562, CCRF-CEM, HT-29, HeLa) by inducing reactive oxygen species (ROS) overproduction and apoptosis . The mechanism involves the inhibition of tumor-associated NADH oxidase (tNOX), which is crucial for ROS generation in cancer cells.
  • STAT3 Inhibition : Another research identified novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold. One compound (8b) showed significant activity against cancer cells by inducing apoptosis and blocking cell cycle progression while reducing intracellular ROS levels . This suggests that targeting STAT3 could be a viable strategy in cancer therapy.

2. Enzyme Inhibition

Benzo(b)thiophene derivatives have also been evaluated for their inhibitory effects on cholinesterases:

  • Cholinesterase Inhibition : A recent study reported that certain benzothiophene-chalcone hybrids effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The best inhibitor from this series had an IC50 value comparable to galantamine, a standard treatment for Alzheimer's disease . This indicates potential applications in neurodegenerative disorders.

Case Studies and Research Findings

StudyCompoundActivityMechanism
BTS DerivativesCytotoxicityInduces ROS; inhibits tNOX
Compound 8bAnticancerInhibits STAT3; induces apoptosis
Benzothiophene-ChalconeCholinesterase InhibitionAChE/BChE inhibition

Structure-Activity Relationships

The biological activity of benzo(b)thiophene derivatives is influenced by their structural features. For example:

  • Lipophilicity : The lipophilicity of compounds has been correlated with their cytotoxic effects. More lipophilic compounds tend to exhibit stronger cytotoxicity due to enhanced membrane permeability .
  • Substituent Effects : Variations in substituents at different positions on the benzothiophene ring significantly affect both potency and selectivity against specific targets. For instance, modifications at the C-3 position have been systematically studied to optimize anti-tubercular activity .

Q & A

Q. What are the common synthetic routes for preparing Benzo[b]thiophene-3-ol 1,1-dioxide and its derivatives?

Methodological Answer: The synthesis typically involves functionalization of the benzo[b]thiophene core. A general procedure includes:

  • Sulfonation and oxidation : Reacting benzo[b]thiophene with sulfonating agents (e.g., benzoylisothiocyanate) followed by oxidation to introduce the 1,1-dioxide moiety .
  • Palladium-catalyzed C–H activation : For selective derivatization, palladium catalysts enable C2-olefination of the thiophene ring under oxidative conditions. This method is scalable and avoids pre-functionalized substrates .

Q. Table 1: Synthesis Methods Comparison

MethodKey Reagents/ConditionsYield (%)SelectivityReference
Sulfonation/OxidationBenzoylisothiocyanate, 1,4-dioxane, RT60-75Moderate
Pd-catalyzed C–H olefinationPd(OAc)₂, Ag₂CO₃, DMF, 80°C70-85C2-selective

Q. How is Benzo[b]thiophene-3-ol 1,1-dioxide characterized in experimental settings?

Methodological Answer: Standard characterization techniques include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and purity. For example, the 1,1-dioxide group shows distinct sulfone resonances in ¹H NMR (δ 3.5-4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in gram-scale syntheses of derivatives .

Advanced Research Questions

Q. What mechanisms underlie the anticancer activity of Benzo[b]thiophene-3-ol 1,1-dioxide derivatives?

Methodological Answer: These derivatives inhibit tumor-associated NADH oxidase (tNOX) , a cell-surface enzyme critical for cancer cell proliferation. Key findings include:

  • ROS-mediated apoptosis : BTS derivatives induce reactive oxygen species (ROS) overproduction, triggering mitochondrial dysfunction and caspase activation .
  • Redox-dependent inhibition : The compound 6-[N-(2-phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide (BTS-2) inhibits tNOX with an EC₅₀ of 0.1 nM under reducing conditions (100 μM GSH), but no effect is observed under oxidative conditions .

Experimental Design Tip : Use N-acetyl-cysteine (NAC) to modulate intracellular redox states and validate tNOX dependency in cytotoxicity assays .

Q. How do structural modifications influence the bioactivity of Benzo[b]thiophene-3-ol 1,1-dioxide derivatives?

Methodological Answer:

  • Lipophilicity : Introducing hydrophobic groups (e.g., phenethyl) enhances membrane permeability and cytotoxicity. For example, BTS-2 (logP = 3.2) shows GI₅₀ values of 0.5–2.0 μM across leukemia and solid tumor cell lines .
  • Electrophilic reactivity : The C2–C3 double bond in the thiophene ring reacts with thiol groups in tNOX’s quinone-binding site, critical for enzyme inhibition. Saturation or methylation of this bond abolishes activity .

Q. Table 2: Cytotoxicity of Selected Derivatives

DerivativelogPGI₅₀ (μM) in HeLa CellsTargetReference
BTS-12.15.2Plasma membrane NOX
BTS-2 (phenethyl)3.20.8tNOX
C3-methyl-BTS-12.3>50Inactive

Q. How can researchers address contradictions in redox-dependent inhibition data for tNOX?

Methodological Answer: Discrepancies arise from differences in cellular redox environments. To reconcile

Standardize redox conditions : Pre-treat cells with reductants (e.g., GSH) or oxidants (e.g., H₂O₂) before assays .

Use isoform-specific assays : tNOX and constitutive NOX (CNOX) have distinct drug sensitivities. Isolate plasma membranes (e.g., via differential centrifugation) to exclude CNOX interference .

Validate with genetic models : CRISPR-Cas9 knockout of tNOX in cell lines can confirm target specificity .

Q. What advanced strategies are used to optimize the pharmacokinetic profile of these derivatives?

Methodological Answer:

  • Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance oral bioavailability.
  • Crystallography-guided optimization : Resolve X-ray structures of tNOX–inhibitor complexes to refine steric and electronic interactions .
  • In vivo models : Test lead compounds in xenograft models with pharmacodynamic markers (e.g., serum ROS levels) to correlate efficacy and mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.